molecular formula C12H21FN2O2 B14917903 tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate

tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate

Cat. No.: B14917903
M. Wt: 244.31 g/mol
InChI Key: AMCMFGFLDFKAMB-XKNYDFJKSA-N
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Description

tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a series of cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the fluorine atom: The fluorine atom can be introduced through fluorination reactions, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate lies in its specific stereochemistry and the presence of the fluorine atom. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[(1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl]carbamate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-14-8-5-4-7(9)10(8)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8-,9-,10-/m0/s1

InChI Key

AMCMFGFLDFKAMB-XKNYDFJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN[C@H]2CC[C@@H]1[C@@H]2F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2CCC1C2F

Origin of Product

United States

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